molecular formula C₂₉H₄₈O₂ B139216 Cholesteryl acetate CAS No. 604-35-3

Cholesteryl acetate

Cat. No. B139216
CAS RN: 604-35-3
M. Wt: 428.7 g/mol
InChI Key: XUGISPSHIFXEHZ-UHFFFAOYSA-N
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Description

Cholesteryl acetate is a cholesterol ester obtained by formal acylation of the hydroxy group of cholesterol by acetic acid . It has a role as a human metabolite and is a cholesteryl ester and an acetate ester .


Synthesis Analysis

The preparation of cholesteryl acetate from cholesterol involves esterification reactions . This process is typically carried out using acid chlorides in the presence of a catalyst .


Molecular Structure Analysis

Cholesteryl acetate is a rigid and almost planar molecule with a steroid skeleton of four fused rings, three six-membered and one five-membered .


Chemical Reactions Analysis

Cholesteryl acetate and its derivatives undergo sulfonation at various positions, often with skeletal rearrangements . The elimination of an SO3H group as H2SO3 generates a new double bond .


Physical And Chemical Properties Analysis

Cholesteryl acetate is a white solid . Its melting point ranges from 112 - 114 °C .

Scientific Research Applications

Gas Chromatography

Cholesteryl acetate serves as a low-polarity stationary phase in gas chromatography, useful for analyzing volatile oil constituents like terpene hydrocarbons and certain terpenoids. It's particularly effective at high flow rates and temperatures above its melting point (Betts, 1992).

Serum Fatty Esters Estimation

This compound is a suitable standard for estimating serum fatty esters using colorimetric methods, proving highly satisfactory for routine clinical laboratory use (Rosenthal, Pfluke, & Callerami, 1959).

Electronic and Structural Properties

Semi-empirical quantum calculations have been utilized to investigate the electronic and structural properties of cholesteryl acetate. This includes examining different configurations and orientations of the molecule (Reguig et al., 1998).

Esterification of Cholesterol

Cholesteryl acetate is synthesized through the esterification of cholesterol using heterogeneous catalysts like Montmorillonite K10. This synthesis is integral to introducing concepts like sustainable development in pharmaceutical chemistry (Maria et al., 2009).

Thermal Behavior and Polymorphism

The thermal behavior and solid polymorphism of cholesteryl acetate have been studied using techniques like thermal analytic microscopy and X-ray powder diffraction, revealing complex thermal properties and different solid states (Kunihisa & Gotoh, 1977).

Liquid Crystalline Synthesis

Its synthesis also focuses on achieving high purity and specific phase temperatures, crucial for its applications in liquid crystalline states (Pei, 2003).

Raman Spectroscopy Studies

Cholesteryl acetate's structural properties have been explored using Raman spectroscopy, particularly focusing on its C=O stretching mode in different phases (Bresson et al., 2000).

Safety And Hazards

Cholesteryl acetate may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Future research may focus on the development of new therapies based on pharmacologic enhancement of HDL metabolism . Additionally, the synthesis of new cholesterol derivatives or conjugates and their specific applications are also areas of interest .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGISPSHIFXEHZ-VEVYEIKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889358
Record name Cholest-5-en-3-ol (3.beta.)-, 3-acetate
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Molecular Weight

428.7 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS], Solid
Record name Cholesterol acetate
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Record name Cholesteryl acetate
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Product Name

Cholesteryl acetate

CAS RN

604-35-3
Record name (-)-Cholesteryl acetate
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Record name Cholesterol acetate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-acetate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-acetate
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Record name Cholest-5-en-3-β-yl acetate
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Record name CHOLESTERYL ACETATE
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Record name Cholesteryl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,850
Citations
P Sawzik, BM Craven - Acta Crystallographica Section B: Structural …, 1979 - scripts.iucr.org
… The rotation function was used to match the Patterson function of the cholesteryl acetate structure (… Thus both molecules (A) and (B) in the asym- metric unit of cholesteryl acetate were …
Number of citations: 70 scripts.iucr.org
B Sjöström, B Bergenståhl - International journal of pharmaceutics, 1992 - Elsevier
… In this article, the steroid, cholesteryl acetate (CA), was used as a model for a poorly water soluble drug substance. CA and lecithin were dissolved in cyclohexane. The organic solution …
Number of citations: 270 www.sciencedirect.com
D Ailincai, L Marin - Journal of Molecular Liquids, 2021 - Elsevier
… A series of five eco-friendly PDLC composite films based on cholesteryl acetate liquid … structure, has the ability to constrain the cholesteryl acetate liquid crystal to grow as radial droplets, …
Number of citations: 14 www.sciencedirect.com
SC Goheen, LJ Lis, JW Kauffman - Chemistry and Physics of Lipids, 1977 - Elsevier
… /l~ versus molC/~ of cholesteryl acetate are present. It has been … of Raman peaks from cholesteryl acetate near those a~… proportional to the cholesteryl acetate concentration. This …
Number of citations: 16 www.sciencedirect.com
C Liang, L Yan, JR Hill, CS Ewig… - Journal of …, 1995 - Wiley Online Library
… For cholesteryl acetate, the root mean square (rms) deviations … cholesteryl acetate and 0,152 A for cholesterol 3 than tbose for the minimized structures (0.178 A for cholesteryl acetate …
Number of citations: 25 onlinelibrary.wiley.com
HP Weber, BM Craven, P Sawzik… - … Section B: Structural …, 1991 - scripts.iucr.org
… H distances, the crys- tal structure of cholesteryl acetate has been determined by neutron … Experimental Cholesteryl acetate was obtained from Supelco Chemical Company and …
Number of citations: 40 scripts.iucr.org
KS Kunihisa, M Gotoh - Molecular Crystals and Liquid Crystals, 1977 - Taylor & Francis
… The thermal behavior of cholesteryl acetate … Cholesteryl acetate (99.7 mol%) purified with I-pentanol exhibits a solid-solid transition on first run, similarly to the case of cholesteryl acetate …
Number of citations: 18 www.tandfonline.com
LK Bar, N Garti, S Sarig, R Bar - Journal of Chemical and …, 1984 - ACS Publications
… The aims of thisstudy are to obtain solubility data of cholesterol, sitosterol, and cholesteryl acetate in several polar organic solvents at various temperatures and to possibly correlate …
Number of citations: 39 pubs.acs.org
B Ma, JH Lii, K Chen, NL Allinger - Journal of the American …, 1997 - ACS Publications
… In the present research, we studied the cholesteryl acetate crystal (Figure 1), including both … of the cholesteryl acetate crystal, by Hagler's group. Our interest in the cholesteryl acetate …
Number of citations: 34 pubs.acs.org
B Sjöström, K Westesen, B Bergenståhl - International journal of …, 1993 - Elsevier
… In this study, cholesteryl acetate was chosen as a model substance for the drug. The drug substance was dissolved in a non-polar solvent. When lecithin was used as emulsifier, it was …
Number of citations: 28 www.sciencedirect.com

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